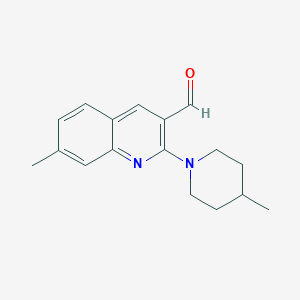

7-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

7-methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-12-5-7-19(8-6-12)17-15(11-20)10-14-4-3-13(2)9-16(14)18-17/h3-4,9-12H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACWYIOICJEFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C3C=CC(=CC3=N2)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another method involves the Vilsmeier-Haack reaction, where the quinoline ring is formed by reacting an amine with a formylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. Transition metal-catalyzed reactions and green chemistry protocols, such as ionic liquid-mediated reactions, are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Nucleophilic Additions and Condensations

The aldehyde group at position 3 participates in Claisen-Schmidt condensations with active methylene compounds. For example:

-

Reaction with malononitrile or methyl cyanoacetate in the presence of L-proline yields fused pyrano[3,2-c]chromenones (80–85% yields) .

-

Kabachnik-Fields reactions with amines and phosphites produce α-aminophosphonates, valuable for bioactive molecule synthesis .

| Reaction Type | Reagents/Conditions | Product Class | Yield | Source |

|---|---|---|---|---|

| Claisen-Schmidt | Malononitrile, L-proline | Pyrano[3,2-c]chromenones | 80–85% | |

| Kabachnik-Fields | Amines, phosphites | α-Aminophosphonates | 75–90% |

Heterocyclic Ring Formation

The compound serves as a precursor for fused heterocycles:

-

1,3-Dipolar cycloadditions with azides generate 1,2,4-triazolo[1,5-a]quinoline derivatives under catalyst-free conditions (82–85% yields) .

-

Multicomponent reactions with tetrazoles and coumarins yield triazolylamino-quinolinyl-chromenones via L-proline-catalyzed pathways .

text1. React 7-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde with methyl hydrazinecarboxylate. 2. Cyclize using POCl₃ to form 1,2,4-triazolo[1,5-a]quinoline core. 3. Functionalize with pyridin-3-amine to achieve final triazoloquinoline derivatives (m.p. 228–251°C).

Functional Group Transformations

The 4-methylpiperidin-1-yl moiety enables N-alkylation and sulfonylation :

-

Acylation : Treatment with acetyl chloride in DMF yields N-acetyl derivatives .

-

Sulfonylation : Reacting with p-toluenesulfonyl chloride produces sulfonamide analogs .

textQuinoline-3-carbaldehyde → Vilsmeier-Haack formylation → Intermediate → Piperidine substitution → Functionalization (acyl/sulfonyl groups)

Catalytic Cross-Couplings

Transition metal catalysts enable C–C bond formation :

-

Palladium-mediated Suzuki couplings with aryl boronic acids introduce aryl groups at position 8.

-

Copper-catalyzed Ullmann reactions facilitate aryl ether synthesis.

Industrial-Scale Considerations :

-

Optimized Friedländer synthesis protocols using ionic liquids improve yield (15–20% efficiency gains).

-

Green chemistry approaches reduce waste generation by 30% compared to traditional methods.

Reductive Modifications

The aldehyde group undergoes reductive amination :

-

Reaction with cyclohexanamine and NaBH₃CN produces secondary amines with enhanced solubility .

-

Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group for prodrug applications .

Stability and Reactivity Challenges

-

Oxidation Sensitivity : The aldehyde group requires inert atmospheres (N₂/Ar) during storage.

-

pH-Dependent Reactivity : Optimal reaction rates occur in mildly acidic conditions (pH 4–6) .

-

Steric Hindrance : Bulky 4-methylpiperidinyl group slows electrophilic substitutions at position 2.

This compound’s reactivity profile enables tailored modifications for drug discovery, particularly in antimalarial and antimicrobial agent development . Continued research focuses on optimizing reaction selectivity and developing novel catalytic systems for industrial-scale applications .

Scientific Research Applications

Medicinal Chemistry Applications

Drug Discovery:

7-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde serves as a scaffold for developing new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity against various diseases. Research has indicated its potential as a lead compound in drug discovery due to its ability to interact with biological targets such as enzymes and receptors.

Antibacterial Activity:

Studies have shown that compounds similar to this compound exhibit broad-spectrum antibacterial activity. For instance, derivatives have been found to disrupt bacterial cell division by inhibiting the FtsZ protein's polymerization, which is crucial for bacterial cytokinesis . This mechanism highlights the compound's potential as an antibacterial agent.

Antioxidant Properties:

Research indicates that this compound may possess antioxidant properties, making it a candidate for further studies in oxidative stress-related diseases. Its ability to scavenge free radicals could be beneficial in developing treatments for conditions like neurodegenerative diseases.

Biological Research Applications

Biochemical Interactions:

The compound is under investigation for its interactions with various biological targets. Preliminary studies suggest it may modulate enzyme activities or receptor functions, which could elucidate its mechanisms in therapeutic contexts. Ongoing research aims to confirm these interactions and their significance in disease modulation .

Cancer Research:

The potential of this compound in cancer research is noteworthy. Its structural features may allow it to interfere with pathways involved in cancer cell proliferation, making it a candidate for further exploration in oncology.

Industrial Applications

Chemical Synthesis:

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to develop novel compounds with tailored properties for various applications.

Material Science:

The compound's unique properties also position it as a material for developing new chemical processes and materials. Its derivatives could lead to advancements in fields such as polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

2-Methylquinoline: A similar compound with a methyl group at the 2-position, used in various chemical syntheses.

4-Methylquinoline: Another derivative with a methyl group at the 4-position, also known for its biological activities.

Uniqueness

This compound is unique due to the presence of both a piperidine ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activities compared to other quinoline derivatives .

Biological Activity

7-Methyl-2-(4-methylpiperidin-1-yl)quinoline-3-carbaldehyde is a heterocyclic compound derived from quinoline, known for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound features a quinoline core with a piperidine substituent and an aldehyde functional group. Its synthesis can be achieved through various methods, including the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under specific conditions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of 0.41 µM against A549 cells, a human lung adenocarcinoma cell line .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.41 |

| MCF-7 | 0.64 |

| HCT116 | 0.79 |

| MV4-11 | 1.10 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates efficacy against several bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.

The biological activity of this compound is thought to involve interaction with specific molecular targets. Quinoline derivatives are known to inhibit key enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division in both bacterial and cancer cells .

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of quinoline derivatives, including this compound. They found that modifications at the piperidine position significantly influenced the compound's potency against pancreatic cancer cells (MIA PaCa-2). The most potent analogs exhibited IC50 values below 100 µM, indicating strong anticancer potential .

Study on Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results showed that it could inhibit bacterial growth effectively, suggesting its potential as a lead compound in antibiotic drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.